tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate CAS number
tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate CAS number
An In-depth Technical Guide to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a pivotal chiral building block in modern organic synthesis and drug development. The primary identifier for this specific stereoisomer is CAS Number 291533-28-3 [1]. This document delves into its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications as a chiral precursor, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile compound.
Introduction and Core Significance
tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is a carbamate-protected chiral amino alcohol. Its structure features a cyclohexane ring with a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) group on adjacent carbons. The (1S,2R) stereochemistry dictates a cis relationship between these two functional groups.
The strategic importance of this molecule lies in its bifunctional, stereochemically defined nature. The vicinal (1,2) amino alcohol motif is a privileged structure found in numerous biologically active molecules and is a cornerstone for the synthesis of chiral ligands and catalysts. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal intermediate for multi-step synthetic campaigns. Its application is particularly noted in the construction of complex pharmaceutical agents where precise stereochemical control is paramount for efficacy and safety.
Physicochemical Properties
The fundamental properties of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 291533-28-3 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder | Inferred from related compounds[2] |
| Purity | ≥97% (GC) | [1] |
| Stereochemistry | (1S,2R)-cis | [1] |
Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure 1,2-amino alcohols is a central challenge in organic chemistry. For tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a common and reliable strategy involves the stereoselective ring-opening of a prochiral epoxide, followed by protection of the resulting amine. This approach ensures excellent control over the relative and absolute stereochemistry.
Workflow for Asymmetric Synthesis
The following diagram illustrates a logical workflow for the synthesis, starting from cyclohexene oxide.
Caption: Synthetic workflow for tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate.
Detailed Experimental Protocol
This protocol is a representative method adapted from established chemical literature for analogous transformations.[3]
Step 1: Synthesis of (1S,2R)-2-azidocyclohexan-1-ol
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To a flame-dried, argon-purged flask, add the chiral Salen catalyst (e.g., (R,R)-Jacobsen's catalyst, ~0.05 eq).
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Add a suitable solvent such as toluene, followed by cyclohexene oxide (1.0 eq).
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Cool the mixture to 0 °C.
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Slowly add trimethylsilyl azide (TMSN₃, ~1.2 eq) dropwise over 30 minutes.
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Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC until the cyclohexene oxide is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched azido alcohol.
Causality: The use of a chiral catalyst is paramount. It coordinates to the epoxide, rendering one of the electrophilic carbons more susceptible to nucleophilic attack by the azide. This directed attack establishes the desired (1S,2R) stereochemistry.
Step 2 & 3: Reduction and Boc-Protection
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Dissolve the purified (1S,2R)-2-azidocyclohexan-1-ol (1.0 eq) in a solvent mixture such as THF/water.
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Add triphenylphosphine (PPh₃, ~1.1 eq) and heat the mixture to reflux for 4-6 hours (Staudinger reduction). Monitor azide reduction by IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
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Cool the reaction to room temperature. Add di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) and a base such as triethylamine (Et₃N, ~1.5 eq).
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Stir the mixture at room temperature for 12-18 hours until the formation of the Boc-protected amine is complete (TLC analysis).
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
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Purify by flash chromatography or recrystallization to obtain pure tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate.
Causality: The Staudinger reduction is a mild and effective method for converting azides to amines without harsh reagents that could affect other functional groups. The subsequent one-pot Boc protection is highly efficient, as the in-situ generated amine is immediately captured by the Boc₂O, preventing side reactions.
Applications in Research and Drug Development
The primary value of this compound is as a versatile chiral intermediate. Its protected amine and free hydroxyl group allow for selective functionalization at either position.
Role as a Chiral Building Block
This molecule is a precursor for more complex structures, particularly in the synthesis of pharmaceuticals. While this exact compound is a building block, structurally related analogues are key intermediates in the synthesis of major drugs like the anticoagulant Edoxaban.[4][5] The (1,2)-diaminocyclohexane or (1,2)-aminocyclohexanol core is a common motif in ligands for asymmetric catalysis and in pharmacologically active agents.
The logical flow of its application can be visualized as follows:
Caption: Application pathways for the title compound in multi-step synthesis.
Use in Asymmetric Catalysis
Derivatives of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate can be transformed into chiral ligands. For example, the amine can be deprotected and subsequently reacted to form phosphine or salen-type ligands. These ligands can then be complexed with transition metals (e.g., Rhodium, Iridium, Ruthenium) to create catalysts for asymmetric reactions like hydrogenation or transfer hydrogenation, where high enantioselectivity is required.
Safety and Handling
As a laboratory chemical, proper handling is essential. The following information is synthesized from Safety Data Sheets (SDS) of structurally similar compounds and should be considered a guideline.[6][7]
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Hazard Identification : May cause skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed.[6][7]
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Precautionary Measures :
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Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), safety glasses with side-shields or goggles, and a lab coat.[7]
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Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[6]
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Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.
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First Aid :
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Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
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Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center.
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Conclusion
tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS: 291533-28-3) is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, three-dimensional molecules. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and versatile platform for asymmetric synthesis. Understanding its properties, synthetic routes, and safe handling procedures is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. HRD Pharm.[Link]
-
Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.[Link]
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